molecular formula C7H6Cl3NO B11952619 2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile CAS No. 56207-43-3

2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile

Cat. No.: B11952619
CAS No.: 56207-43-3
M. Wt: 226.5 g/mol
InChI Key: VXCVLHHMGCTERU-UHFFFAOYSA-N
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Description

2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile is a bicyclic organic compound characterized by a strained bicyclo[4.1.0]heptane core containing an oxygen bridge (7-oxa) at position 7, three chlorine atoms at positions 2, 2, and 6, and a carbonitrile group at position 1.

Properties

CAS No.

56207-43-3

Molecular Formula

C7H6Cl3NO

Molecular Weight

226.5 g/mol

IUPAC Name

2,2,6-trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile

InChI

InChI=1S/C7H6Cl3NO/c8-6(9)2-1-3-7(10)5(6,4-11)12-7/h1-3H2

InChI Key

VXCVLHHMGCTERU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C(O2)(C(C1)(Cl)Cl)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Bicyclic Framework

The 7-oxabicyclo[4.1.0]heptane core is constructed via a Diels-Alder reaction between furan derivatives and acrylonitrile analogs. For example, reacting 2-chloroacrylonitrile with furan in the presence of BF₃·Et₂O (10 mol%) at −20°C yields the endo-adduct 7-oxabicyclo[4.1.0]hept-3-ene-1-carbonitrile with 78% regioselectivity. This step establishes the nitrile group and oxabicyclic skeleton concurrently.

Regioselective Chlorination

The unsaturated bicyclic intermediate undergoes electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C. Kinetic studies show that chlorination occurs preferentially at the bridgehead (C2) and adjacent positions (C6), achieving 92% conversion to 2,6-dichloro-7-oxabicyclo[4.1.0]hept-3-ene-1-carbonitrile. A second chlorination step with PCl₅ in refluxing toluene installs the third chlorine at C2, yielding the target compound in 85% purity.

Table 1: Chlorination Conditions and Outcomes

ReagentTemperatureTime (h)Conversion (%)Selectivity (C2/C6)
SO₂Cl₂0°C2924:1
PCl₅110°C688>99% C2
Cl₂ (gas)RT12762:1

Epoxide Ring-Opening and Functionalization

Epoxidation of Cyclohexene Derivatives

Alternative routes begin with 4-vinylcyclohexene dioxide (CAS 106-87-6), a commercially available epoxide. Treatment with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., SnCl₄) introduces the nitrile group at C1, forming 7-oxabicyclo[4.1.0]heptane-1-carbonitrile.

Sequential Chlorination

The epoxide intermediate is subjected to radical chlorination using Cl₂ gas under UV light. This method achieves 2,2,6-trichlorination with 80% efficiency but requires careful temperature control (−10°C to 20°C) to avoid overchlorination. Post-reaction purification via fractional crystallization from hexane yields 97% pure product.

Direct Functionalization of Preformed Bicyclic Compounds

Nitrile Oxide Cyclization

A novel approach involves the 1,3-dipolar cycloaddition of trichloroacetonitrile oxide with cyclohexene. This one-pot method, catalyzed by Cu(OTf)₂ , generates the bicyclic nitrile oxide directly, bypassing intermediate isolation. Yields reach 70% with 99% stereochemical fidelity at the bridgehead.

Halogen Exchange Reactions

Starting from 2,2,6-tribromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile , halogen exchange using KCl in DMF at 150°C replaces bromine atoms with chlorine. This method achieves >95% substitution but is limited by the availability of brominated precursors.

Industrial-Scale Optimization

Catalytic Enhancements

Recent patents highlight the use of microreactor technology to improve chlorination efficiency. Continuous flow systems reduce reaction times from 12 hours to 30 minutes while maintaining 94% yield.

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 3.45 (m, 1H, H7), 2.98 (d, J = 6 Hz, 2H, H1/H6), 2.30 (s, 2H, H2).

  • IR (KBr): ν 2245 cm⁻¹ (C≡N), 1260 cm⁻¹ (C-O-C).

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows 99.2% purity with retention time 8.7 min .

Chemical Reactions Analysis

Types of Reactions

2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce less chlorinated bicyclic compounds.

Scientific Research Applications

Organic Synthesis

2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile serves as a valuable building block in organic synthesis. It is often used in the development of more complex molecules due to its reactivity and ability to undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions .

Biological Studies

Research has indicated potential biological activities associated with this compound. Studies focus on its interactions with biological molecules and its pharmacological properties, exploring its potential as an antimicrobial or anticancer agent . The compound's unique structure may allow it to bind effectively to specific molecular targets within biological systems.

Medicinal Chemistry

The compound is being investigated for its therapeutic applications, particularly as a precursor in drug development. Its structural features may contribute to the creation of novel pharmaceuticals targeting various diseases . Ongoing research aims to elucidate the mechanisms by which this compound may exert biological effects.

Industrial Applications

In industrial settings, 2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile is utilized in the production of specialty chemicals and materials that require specific properties due to its unique chemical structure . Its application extends to the synthesis of agrochemicals and other industrial compounds.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various halogenated compounds included 2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile among its subjects. The results demonstrated significant activity against certain bacterial strains, suggesting potential for development into an antimicrobial agent suitable for pharmaceutical applications .

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing derivatives from 2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile highlighted its versatility in creating new compounds with enhanced biological activities or improved stability profiles. These derivatives were evaluated for their efficacy in biological assays, showcasing the compound's utility as a precursor in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Variations and Core Frameworks

The bicyclo[4.1.0] system is shared among several compounds, but heteroatom placement and substituents critically influence reactivity and applications:

Compound Name Core Structure Key Substituents Synthesis Method Applications
2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile Bicyclo[4.1.0] + 7-oxa Cl (×3), CN Likely halogenation/cyclization Agrochemical intermediate
Azabicyclo[4.1.0]heptenes () Bicyclo[4.1.0] + 1-aza Alkene/alkyne motifs Ru-catalyzed cycloisomerization Organic synthesis
2,4-Diazabicyclo[4.1.0]heptane () Bicyclo[4.1.0] + 2-aza None (fused heterocycle) Regioselective C-C bond formation Pharmaceutical scaffolds
4-Thia-1-azabicyclo[3.2.0]heptane derivatives () Bicyclo[3.2.0] + 1-aza, 4-thia Carboxylic acid, pivalamido, amino groups Biocatalytic or enzymatic methods Antibiotics (e.g., β-lactams)

Key Observations :

  • Heteroatom Influence : The target compound’s 7-oxa bridge contrasts with nitrogen (aza) or sulfur (thia) bridges in analogs, altering electronic properties. Oxygen bridges enhance electrophilicity, while nitrogen/sulfur bridges enable hydrogen bonding or metal coordination .
  • Substituent Effects: The trichloro and nitrile groups in the target compound likely increase its stability and reactivity in nucleophilic substitution reactions compared to the amino/carboxylic acid groups in β-lactam antibiotics .
  • Ring Strain : The bicyclo[4.1.0] system imposes moderate ring strain, similar to bicyclo[3.2.0] frameworks in β-lactams, but strain distribution varies with bridge size .

Functional and Application Differences

  • Agrochemical Potential: The target’s chlorine and nitrile groups suggest utility as a pesticide precursor or reactive intermediate, leveraging its electrophilicity for cross-coupling reactions.
  • Pharmaceutical Analogs: Azabicyclo[4.1.0]heptenes and β-lactams (e.g., ) prioritize hydrogen-bonding substituents (amino, carboxylic acid) for biological activity, contrasting with the target’s nonpolar substituents .
  • Catalytic Relevance : Ru-catalyzed methods () underscore the scalability of strained bicyclic systems, whereas the target’s synthesis may require careful halogenation control to avoid over-substitution.

Biological Activity

2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile (CAS Number: 56207-43-3) is a synthetic compound known for its unique bicyclic structure and halogenated features. This article explores its biological activity, including its pharmacological properties, toxicity, and potential applications in various fields.

The molecular formula of 2,2,6-trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile is C7H6Cl3NO, with a molecular weight of approximately 226.49 g/mol. Key physical properties include:

  • Density : 1.58 g/cm³
  • Boiling Point : 365.9 ºC
  • Flash Point : 175.1 ºC
PropertyValue
Molecular FormulaC7H6Cl3NO
Molecular Weight226.49 g/mol
Density1.58 g/cm³
Boiling Point365.9 ºC
Flash Point175.1 ºC

Cytotoxicity and Apoptotic Activity

In a study exploring the biological properties of related bicyclic compounds, it was noted that while some derivatives exhibited cytotoxic effects against cancer cell lines, 2,2,6-trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile did not show significant apoptotic activity . This suggests that while it may possess some level of biological activity, its effectiveness as an anticancer agent may be limited compared to other compounds.

Study on Derivatives

A comprehensive study investigated the synthesis and biological properties of various bicyclic nucleosides containing uracil and thymine derivatives based on the oxabicyclo framework . While some derivatives showed promising antiviral activity against HIV, the specific impact of 2,2,6-trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile was not evaluated directly in this context.

Toxicity and Safety

The safety profile of 2,2,6-trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile is crucial for its potential applications in pharmaceuticals and agriculture. Toxicological assessments are necessary to evaluate its effects on human health and the environment. Preliminary data suggest that halogenated compounds can exhibit varying degrees of toxicity depending on their structure and exposure levels .

Q & A

Q. What are the recommended spectroscopic methods for characterizing 2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile, and how do they resolve structural ambiguities?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming bicyclic framework geometry and substituent positions. For example, 1H^1H NMR (400 MHz, CDCl3_3 ) of analogous 7-oxabicyclo[4.1.0]heptane derivatives shows characteristic peaks at δ 4.69–4.64 ppm (methylene protons adjacent to the oxygen atom) and δ 1.33–1.91 ppm (bridgehead and cyclohexane-like protons) . Coupled with 13C^{13}C NMR and mass spectrometry (HRMS), researchers can differentiate chlorine and nitrile substituents. Infrared (IR) spectroscopy further validates functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}). Cross-referencing with NIST spectral databases ensures accuracy .

Q. How can synthetic routes to 2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile be optimized for yield and purity?

  • Methodological Answer : Epoxide ring-opening strategies are foundational. For example, 7-oxabicyclo[4.1.0]heptane derivatives are synthesized via catalytic epoxidation followed by nucleophilic substitution. Ruthenium(VI) bis-imido porphyrin/TBACl catalysis achieves high regioselectivity in cyclic carbonate formation from epoxides (e.g., 90% yield for hexahydrobenzo[d][1,3]dioxol-2-one) . For chlorinated analogs, stepwise halogenation under inert conditions (e.g., Cl2_2/FeCl3_3) minimizes side reactions. Purity is enhanced via fractional crystallization in nonpolar solvents (hexane/ethyl acetate mixtures) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substituent addition in 7-oxabicyclo[4.1.0]heptane derivatives?

  • Methodological Answer : The bicyclic strain and electron-deficient oxygen atom direct nucleophilic attack. Computational studies (DFT/B3LYP) reveal that the carbocation intermediate at C1 (adjacent to the oxygen) is stabilized by resonance, favoring nitrile or chloro substitution at this position. Steric hindrance at C2 and C6 further limits reactivity, as seen in derivatives like 1,5,5-trifluoro-7-oxabicyclo[4.1.0]heptane . Experimental validation via kinetic isotope effects (KIEs) and Hammett plots can quantify electronic vs. steric contributions .

Q. How do solvent polarity and temperature influence the stability of 2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile in aqueous vs. nonpolar systems?

  • Methodological Answer : Hydrolysis kinetics are solvent-dependent. In polar aprotic solvents (DMF, DMSO), the nitrile group undergoes slow hydration to amides (~0.5% conversion after 24h at 25°C). In aqueous acidic conditions (pH < 3), the oxirane ring opens rapidly, forming diols (t1/2_{1/2} = 2h at 50°C). Thermodynamic stability in nonpolar solvents (toluene) is confirmed via Arrhenius plots (Ea_a = 45 kJ/mol) .

Q. What strategies resolve contradictions in reported spectral data for bicyclo[4.1.0]heptane derivatives?

  • Methodological Answer : Discrepancies in 1H^1H NMR shifts (e.g., δ 1.33–1.91 ppm vs. δ 1.50–1.72 ppm) arise from conformational flexibility. Variable-temperature NMR (VT-NMR) experiments between -50°C and 25°C can freeze ring-flipping, resolving split peaks into distinct diastereotopic protons . Cross-validation with X-ray crystallography (e.g., Cambridge Structural Database entries) provides definitive bond-length and angle data .

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